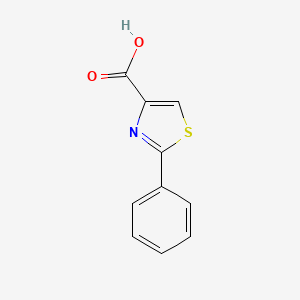

Ácido 2-fenil-1,3-tiazol-4-carboxílico

Descripción general

Descripción

“2-Phenyl-1,3-thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO2S . It is a solid-powder substance .

Molecular Structure Analysis

The molecular structure of “2-Phenyl-1,3-thiazole-4-carboxylic acid” is characterized by the presence of a phenyl group (a benzene ring), a thiazole ring, and a carboxylic acid group . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .

Chemical Reactions Analysis

The chemical reactions involving “2-Phenyl-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the retrieved sources .

Physical and Chemical Properties Analysis

“2-Phenyl-1,3-thiazole-4-carboxylic acid” has a molecular weight of 205.23 g/mol . It has a boiling point of 173-177°C . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Se ha informado que los derivados de tiazol, incluido el ácido 2-fenil-1,3-tiazol-4-carboxílico, exhiben propiedades antibacterianas significativas . Esto los hace valiosos en el desarrollo de nuevos agentes antibacterianos.

Actividad Antifúngica

Además de sus propiedades antibacterianas, los derivados de tiazol también muestran actividades antifúngicas . Esta actividad antimicrobiana de amplio espectro mejora su potencial en aplicaciones farmacéuticas.

Propiedades Antiinflamatorias

Se sabe que los derivados de tiazol poseen propiedades antiinflamatorias . Esto los hace útiles en el tratamiento de afecciones caracterizadas por la inflamación.

Actividad Anticancerígena

Los derivados de tiazol han mostrado potencial como agentes anticancerígenos . Su capacidad para inhibir el crecimiento de células cancerosas los convierte en un área prometedora de investigación en oncología.

Actividad Antidiabética

Se ha encontrado que algunos derivados de tiazol exhiben actividad antidiabética . Esto abre posibilidades para su uso en el manejo y tratamiento de la diabetes.

Propiedades Antivirales

Los derivados de tiazol, incluido el ácido 2-fenil-1,3-tiazol-4-carboxílico, han demostrado propiedades antivirales . Esto sugiere posibles aplicaciones en el desarrollo de fármacos antivirales.

Actividad Inhibitoria contra SHP1

El ácido 2-fenil-1,3-tiazol-4-carboxílico ha mostrado actividad inhibitoria contra SHP1 . SHP1 es una proteína tirosina fosfatasa involucrada en varios procesos celulares, y su inhibición puede ser significativa en el tratamiento de enfermedades relacionadas.

Propiedades Antioxidantes

Se ha informado que los derivados de tiazol poseen propiedades antioxidantes . Esto los hace potencialmente útiles para combatir las afecciones relacionadas con el estrés oxidativo.

Safety and Hazards

The safety data sheet for “2-Phenyl-1,3-thiazole-4-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Target of Action

Thiazole compounds are known to have diverse biological activities and can act on a variety of targets. They have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

The mode of action of thiazole compounds can vary depending on the specific compound and its targets. Some thiazole compounds might inhibit certain enzymes, while others might stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds might activate or stop certain biochemical pathways and enzymes .

Result of Action

The molecular and cellular effects of thiazole compounds can vary depending on the specific compound and its mode of action. Some thiazole compounds might have antimicrobial or antitumor effects, while others might have neuroprotective or anti-inflammatory effects .

Análisis Bioquímico

Biochemical Properties

2-Phenyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair. The binding of 2-Phenyl-1,3-thiazole-4-carboxylic acid to topoisomerase II results in the inhibition of the enzyme’s activity, leading to the accumulation of DNA double-strand breaks and subsequent cell death . Additionally, this compound has been found to interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.

Cellular Effects

The effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Phenyl-1,3-thiazole-4-carboxylic acid has been shown to inhibit the migration and invasion of glioma cells by blocking the activity of the aryl hydrocarbon receptor (AHR), a transcription factor involved in cell proliferation and differentiation . Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation, apoptosis, and metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Phenyl-1,3-thiazole-4-carboxylic acid involves several key interactions with biomolecules. At the molecular level, this compound exerts its effects through binding interactions with enzymes, receptors, and other proteins. For instance, the binding of 2-Phenyl-1,3-thiazole-4-carboxylic acid to topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks . Additionally, this compound can modulate the activity of ion channels and receptors, influencing cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under ambient conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that 2-Phenyl-1,3-thiazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for its use in biochemical and pharmacological research.

Dosage Effects in Animal Models

The effects of 2-Phenyl-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Phenyl-1,3-thiazole-4-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-Phenyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. This compound can undergo metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites with different biological activities . The involvement of 2-Phenyl-1,3-thiazole-4-carboxylic acid in these metabolic pathways can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 2-Phenyl-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, 2-Phenyl-1,3-thiazole-4-carboxylic acid can bind to plasma proteins, influencing its distribution and bioavailability. The transport and distribution of this compound are critical factors that determine its therapeutic potential and effectiveness.

Subcellular Localization

The subcellular localization of 2-Phenyl-1,3-thiazole-4-carboxylic acid can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 2-Phenyl-1,3-thiazole-4-carboxylic acid can localize to the nucleus, where it interacts with DNA and nuclear proteins, modulating gene expression and cellular function. The subcellular localization of this compound is an important aspect of its mechanism of action and biological effects.

Propiedades

IUPAC Name |

2-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUSLNJQKLZPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221330 | |

| Record name | 2-Phenyl-4-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7113-10-2 | |

| Record name | 2-Phenyl-4-carboxythiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007113102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-carboxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

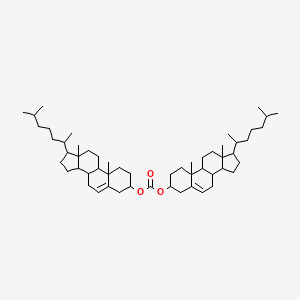

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

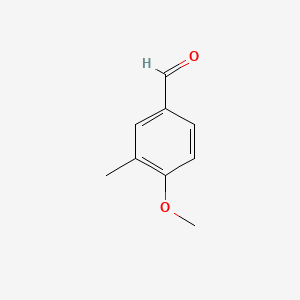

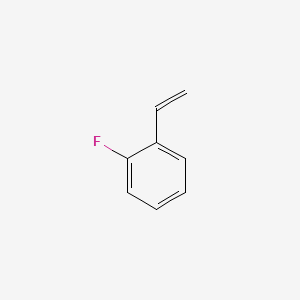

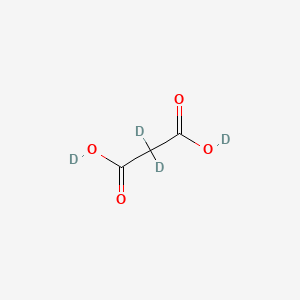

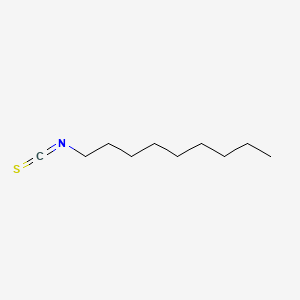

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.